molecular formula C22H17IN2 B1298042 2-Iodo-1-trityl-1H-imidazole CAS No. 67478-46-0

2-Iodo-1-trityl-1H-imidazole

Cat. No. B1298042
CAS RN: 67478-46-0
M. Wt: 436.3 g/mol
InChI Key: AAHIYUWXFHXGBO-UHFFFAOYSA-N
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Description

2-Iodo-1-trityl-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of the trityl group and an iodine atom in the molecule suggests that it could be used as an intermediate in various organic synthesis reactions, particularly in the synthesis of more complex imidazole derivatives.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 2,4,5-triaryl-imidazoles can be performed using a microwave-assisted method from keto-oxime, which involves cyclization to N-hydroxyimidazole followed by thermal reduction of the N-O bond . Another approach for synthesizing imidazole derivatives involves a multi-component one-pot synthesis under controlled microwave heating, which is an environmentally friendly and efficient method . Additionally, 1,2,4-Trisubstituted-(1H)-imidazoles can be synthesized through Cu(OTf)2-/I2-catalyzed C–C bond cleavage of chalcones and benzylamines . These methods highlight the versatility and efficiency of modern synthetic techniques in creating substituted imidazoles, which could potentially be applied to the synthesis of 2-Iodo-1-trityl-1H-imidazole.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the imidazole ring, which can be further substituted at various positions to yield different derivatives. The regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles has been achieved from a common intermediate, demonstrating the ability to control the substitution pattern on the imidazole ring . The structure of imidazole derivatives can be further elucidated using spectral data and elemental analyses, as seen in the synthesis of tris(arylazo) derivatives of the 1H-bis-imidazo[1,2-b:2',1'-e]pyrazole ring system .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. For example, they can be used as catalysts in the synthesis of 1,3-dioxolan-2-one derivatives from epoxides and carbon dioxide . They can also be synthesized from arylaldehydes, benzyl alcohols, or benzyl halides using hexamethyldisilazane in the presence of molecular iodine . Furthermore, the synthesis of 2,4,5-trisubstituted imidazoles from 1,2-diketones and aldehydes under microwave irradiation has been reported, showcasing the high yields and broad substrate scope of these reactions . These reactions demonstrate the reactivity and utility of imidazole derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their substituents. The presence of a trityl group and an iodine atom in 2-Iodo-1-trityl-1H-imidazole would likely affect its reactivity and solubility. While the specific properties of 2-Iodo-1-trityl-1H-imidazole are not detailed in the provided papers, the general behavior of imidazole derivatives can be inferred. For instance, the iodine substituent in 2-iodo-imidazo[1,2-a]pyridines has been shown to contribute to high regioselectivity in double oxidative C–H amination reactions . This suggests that the iodine in 2-Iodo-1-trityl-1H-imidazole could play a significant role in its reactivity in similar chemical transformations.

Scientific Research Applications

Imidazole Derivatives and Selenium Diiodide Stabilization

The synthesis and study of imidazole derivatives are significant, with applications in various scientific fields. One such derivative, 2-Iodo-1-trityl-1H-imidazole, is related to the stabilization of selenium diiodide through complexation. In this context, selenium diiodide complexes are obtained through reactions involving 2-selenoxoimidazolines and iodine, demonstrating the role of imidazole derivatives in stabilizing selenium compounds, which has implications in various chemical processes (Kuhn, Kratz, & Henkel, 1994).

Synthesis of Imidazole Derivatives

Imidazole derivatives, including 2-Iodo-1-trityl-1H-imidazole, play a crucial role in the synthesis of various natural products such as vitamin B12 and histidine derivatives. The increasing importance of these compounds in medicinal chemistry is evident, as they occupy a unique position due to their diverse biological activities. This highlights the relevance of 2-Iodo-1-trityl-1H-imidazole in the broader context of imidazole-based synthesis, which is key to developing new drugs (Zhang & Chen, 2001).

Divergent and Regioselective Synthesis

The divergent and regioselective synthesis of trisubstituted imidazoles, including the utilization of 2-Iodo-1-trityl-1H-imidazole, has been explored. This methodology allows for the selective formation of imidazole derivatives, illustrating the compound's utility in the synthesis of diverse chemical structures. This process is vital for the creation of compounds with potential medicinal and industrial applications (Delest et al., 2008).

Synthesis of Multidentate Ligands

4-Iodo-1-tritylimidazole, closely related to 2-Iodo-1-trityl-1H-imidazole, has been used in the synthesis of multidentate ligands for biomimetic studies. These ligands, featuring substituted imidazole units, have potential applications in various biochemical and pharmaceutical fields. This demonstrates the adaptability and significance of imidazole derivatives in creating complex molecules for advanced scientific research (Collman, Zhong, & Wang, 1999).

Safety And Hazards

2-Iodo-1-trityl-1H-imidazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole compounds, including 2-Iodo-1-trityl-1H-imidazole, have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research may focus on the development of novel imidazole derivatives with enhanced biological activities . Additionally, the use of flow chemistry approaches for the rapid and efficient formation of imidazole compounds, such as 2-Iodo-1-trityl-1H-imidazole, at ambient temperature may also be a promising direction .

properties

IUPAC Name

2-iodo-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17IN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHIYUWXFHXGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347134
Record name 2-Iodo-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-1-trityl-1H-imidazole

CAS RN

67478-46-0
Record name 2-Iodo-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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